Chiral Identity and Optical Rotation of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid vs. (R)-Enantiomer
Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid exhibits a specific optical rotation of -114° to -118° (c=1, Water, 20°C, 589 nm) [1]. This negative rotation definitively distinguishes it from the (R)-enantiomer (CAS 193693-65-1), which, based on the principle of enantiomeric opposition, would display an equivalent positive rotation [2]. The absolute value of rotation exceeds 114°, indicating high enantiomeric excess (ee) and structural purity essential for stereospecific peptide assembly [1].
| Evidence Dimension | Specific Optical Rotation ([α]D/20) |
|---|---|
| Target Compound Data | -114° to -118° (c=1, Water, 20°C, 589 nm) |
| Comparator Or Baseline | (R)-enantiomer (CAS 193693-65-1): expected +114° to +118° |
| Quantified Difference | Opposite sign and equal magnitude |
| Conditions | Thermo Scientific specification; c=1 in Water at 20°C |
Why This Matters
The optical rotation value provides a rapid, quantitative quality control metric for verifying stereochemical identity and batch-to-batch consistency, which directly impacts the fidelity of peptide stereochemistry in synthesis.
- [1] Thermo Scientific Chemicals. Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid. Appearance: Powder. Specific optical rotation: -114° to -118° (20°C, 589 nm) (C=1, Water). Titration with TBAH: 98.5 to 101.5 %. Accessed 2026. View Source
- [2] FUJIFILM Wako Pure Chemical Corporation. (3R)-Fmoc-1-pyrrolidine-3-carboxylic acid. CAS 193693-65-1. Catalog No. QM-3766. Accessed 2026. View Source
